ethyl 4-(1-benzofuran-2-amido)benzoate
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Overview
Description
Ethyl 4-(1-benzofuran-2-amido)benzoate is an organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-benzofuran-2-amido)benzoate typically involves the formation of the benzofuran ring followed by the introduction of the amido and ester groups. One common method includes the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate to form ethyl 2-(2-hydroxyphenyl)acetate. This intermediate can then undergo cyclization to form the benzofuran ring. Subsequent reactions introduce the amido group and the ester functionality .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Catalysts such as iron(III) chloride and additives like 2,2’-bipyridine are used to facilitate the cyclization and other key steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-benzofuran-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(1-benzofuran-2-amido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Industry: Utilized in the development of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl 4-(1-benzofuran-2-amido)benzoate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((1-benzofuran-2-ylcarbonyl)amino)benzoate: Similar structure but with different substituents on the benzofuran ring.
Ethyl 4-(3-amino-1-benzofuran-2-amido)benzoate: Contains an amino group instead of an amido group.
Uniqueness
Ethyl 4-(1-benzofuran-2-amido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-(1-benzofuran-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-18(21)12-7-9-14(10-8-12)19-17(20)16-11-13-5-3-4-6-15(13)23-16/h3-11H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTPPOVWADKSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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